molecular formula C8H16N2O B3260765 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one CAS No. 334529-11-2

2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B3260765
CAS No.: 334529-11-2
M. Wt: 156.23 g/mol
InChI Key: XKQJONBYPWBBMO-UHFFFAOYSA-N
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Description

Research Significance and Context of α-Amino Amides in Organic Chemistry

α-Amino amides are a crucial class of organic compounds characterized by an amide functional group attached to a carbon atom that is also bonded to an amino group. These structures are fundamental building blocks in the synthesis of a wide array of more complex molecules, including peptides and peptidomimetics. mdpi.com The presence of both an acidic (amide proton) and a basic (amino group) center, along with a chiral center at the α-carbon in many cases, imparts unique chemical reactivity and stereochemical properties to these molecules.

In recent years, primary α-amino amides have gained recognition as effective multifunctional organocatalysts in various asymmetric organic transformations. mdpi.com Their ease of synthesis from readily available amino acids and amines, coupled with their stability in air, makes them attractive alternatives to metal-based catalysts. mdpi.com Research has demonstrated their catalytic utility in reactions such as aldol (B89426) reactions, Michael additions, and Strecker reactions, often proceeding with high enantioselectivity. mdpi.com

The synthesis of α,α-disubstituted α-amino acids, which are valuable components of unnatural peptides, often proceeds through α-amino amide intermediates. rsc.org The development of catalytic, asymmetric methods for the synthesis of these sterically hindered amino acids is an active area of research, with various strategies employing chiral catalysts to control the stereochemistry of the newly formed quaternary carbon center. rsc.orgresearchgate.netacs.org

Structural Classification and Unique Features within Aminocarbonyl Compounds

2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one can be classified as a tertiary α-amino amide. The term "aminocarbonyl" refers to the amide functional group (-C(=O)N-). The "α-amino" designation indicates the presence of an amino group on the carbon atom adjacent to the carbonyl group. The structure is further defined by the substituents on the α-carbon and the nitrogen atom of the amide. In this specific case, the α-carbon is disubstituted with two methyl groups, and the amide nitrogen is part of a pyrrolidine (B122466) ring.

The presence of two methyl groups on the α-carbon makes this a sterically hindered α,α-disubstituted amino amide. This structural feature can influence the molecule's reactivity and conformational preferences. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, imparts a degree of rigidity to the amide portion of the molecule and can influence its solubility and biological activity.

Overview of Prior Academic Research on Related Propan-1-one and Pyrrolidine Scaffolds

While specific research on this compound is not extensively documented, the propan-1-one and pyrrolidine scaffolds have been the subject of considerable academic investigation.

Propan-1-one Derivatives: The propan-1-one core is a common structural motif in a variety of organic molecules. Research on 1,3-diphenylpropan-1-one derivatives, for example, has revealed their potential as allosteric modulators of nicotinic acetylcholine (B1216132) receptors, with potential applications as analgesics. researchgate.net The reactivity of the carbonyl group and the α- and β-carbons of the propanone chain allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. Computational and spectroscopic analyses of various propan-1-one derivatives have also been conducted to understand their structural and electronic properties. tandfonline.com

Pyrrolidine Scaffolds: The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry and drug discovery. pharmablock.comresearchgate.netnih.govfrontiersin.orgnih.gov Its three-dimensional structure and the ability of the nitrogen atom to act as a hydrogen bond donor or acceptor contribute to its frequent appearance in biologically active compounds. pharmablock.com Numerous FDA-approved drugs contain a pyrrolidine moiety, highlighting its importance in the development of therapeutics for a wide range of diseases. frontiersin.orgnih.gov

The synthesis of novel pyrrolidine derivatives and their biological evaluation is a very active area of research. Studies have explored pyrrolidine analogs as potent dual PPARα/γ agonists for the treatment of type 2 diabetes, as well as their incorporation into nucleoside analogs with potential antiviral and anticancer activity. nih.govumn.edu Furthermore, pyrrolidine-2-one derivatives have been synthesized and evaluated for their antibacterial and anticancer effects. rdd.edu.iqnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQJONBYPWBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Direct Amidation Strategies for α-Amino Acids

Directly forming an amide bond between a free α-amino acid and an amine is a highly atom-economical approach, as it circumvents the traditional need for protecting group chemistry. This is particularly advantageous for hindered amino acids like 2-amino-2-methylpropanoic acid, where steric hindrance can impede conventional coupling reactions.

Optimization of Reaction Conditions and Reagents, exemplified by B(OCH2CF3)3-mediated amidation

The borate (B1201080) ester tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has emerged as a highly effective reagent for the direct amidation of unprotected α-amino acids, including sterically hindered variants. nih.govtomsheppard.inforsc.org This method avoids the harsh conditions and toxic reagents associated with some traditional amidation protocols. tomsheppard.info The synthesis of 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one can be achieved by reacting 2-amino-2-methylpropanoic acid with pyrrolidine (B122466) in the presence of B(OCH2CF3)3.

Optimization studies have revealed several key parameters for maximizing the efficiency of this transformation. The choice of solvent is critical, with ethereal solvents like cyclopentyl methyl ether (CPME) often providing superior results compared to acetonitrile (B52724). tomsheppard.info Reaction temperature is another crucial factor; these reactions are typically conducted at elevated temperatures, often under reflux, to drive the dehydration process. tomsheppard.info Interestingly, it has been noted that reaction temperature often has a more significant impact on conversion rates than the reaction time itself.

A significant advantage of the B(OCH2CF3)3 method is the simplification of product purification. A solid-phase workup using commercially available scavenger resins can effectively remove unreacted starting materials and boron-containing byproducts, often eliminating the need for aqueous workups or column chromatography. tomsheppard.info

Table 1: Optimized Conditions for B(OCH2CF3)3-Mediated Amidation of α-Amino Acids
ParameterConditionRationale/ObservationReference
ReagentB(OCH2CF3)3 (Tris(2,2,2-trifluoroethyl) borate)Effective for direct amidation of unprotected amino acids, including hindered ones. tomsheppard.info
SolventCyclopentyl methyl ether (CPME)Shown to be a highly effective solvent for this transformation. tomsheppard.info
TemperatureElevated (e.g., reflux)Drives the necessary dehydration; more critical than reaction time for conversion. tomsheppard.info
WorkupSolid-phase filtration with scavenger resinsSimplifies purification by removing boron byproducts and unreacted starting materials without chromatography. tomsheppard.info
Substrate ScopeEffective for α,α-disubstituted amino acids like α-aminoisobutyric acid.Demonstrates applicability to sterically hindered systems. tomsheppard.info

Mechanistic Investigations of Amidation Pathways

The mechanism of B(OCH2CF3)3-mediated direct amidation is believed to proceed through the formation of a key cyclic intermediate. It is proposed that the borate ester reacts with both the amino and carboxylic acid groups of the unprotected amino acid. rsc.orgnih.gov This reaction forms a five-membered cyclic boron intermediate, which effectively activates the carboxylic acid moiety toward nucleophilic attack.

This activation strategy is crucial for chemoselectivity. By coordinating with both functional groups of the amino acid, the borate ester prevents undesirable side reactions such as the self-condensation of the amino acid to form diketopiperazines. rsc.orgnih.gov Once the cyclic intermediate is formed, the amine nucleophile (in this case, pyrrolidine) attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of water, ultimately yielding the desired amide product and boron-containing byproducts. NMR studies have provided evidence for the formation of such cyclic intermediates, supporting this proposed mechanistic pathway. rsc.org

Alternative Synthetic Approaches to the Propan-1-one and Pyrrolidine Ring Systems

Beyond direct amidation, other synthetic strategies can be envisioned for the construction of this compound. These approaches may involve forming the carbon skeleton first, followed by the introduction of the amino and pyrrolidine groups, or coupling pre-functionalized precursors.

Exploration of Mannich-Type Reactions and Derivatives

The Mannich reaction is a powerful tool for carbon-carbon bond formation and is instrumental in the synthesis of β-amino carbonyl compounds. nih.govresearchgate.netacs.org In the context of synthesizing the target molecule, a Mannich-type reaction could potentially be used to construct the quaternary α-carbon center. A direct asymmetric Mannich reaction catalyzed by proline, for example, has been shown to be effective in reacting α,α-disubstituted aldehydes with imino esters to afford quaternary β-formyl α-amino acid derivatives with high enantioselectivity. nih.govresearchgate.netacs.org

While not a direct synthesis of the final amide, this approach could generate a key intermediate. For instance, a Mannich reaction involving isobutyraldehyde, an amine source, and a suitable electrophile could establish the 2-amino-2-methylpropanal (B8471781) core. Subsequent oxidation and amidation with pyrrolidine would complete the synthesis. The primary challenge in this approach is controlling the stereochemistry and achieving high yields with sterically demanding substrates. nih.gov Asymmetric Mannich reactions to create α-quaternary carbonyl compounds have been developed, but they are often limited to stabilized enolates or require specific catalyst systems to overcome the steric hindrance. nih.gov

Development of Coupling Reactions Involving Pyrrolidine Precursors

An alternative strategy involves the use of specialized coupling reagents designed to overcome the steric hindrance inherent in forming the amide bond between 2-amino-2-methylpropanoic acid and pyrrolidine. The formation of peptide bonds involving α,α-disubstituted amino acids is notoriously difficult with standard reagents like DCC due to reduced reactivity and poor yields. researchgate.netthieme.de

To address this, a variety of more potent coupling reagents have been developed. These are typically phosphonium (B103445) or aminium salts that generate highly reactive activated species in situ.

Table 2: Coupling Reagents for Sterically Hindered Amide Bond Formation
ReagentFull NameDescriptionReference
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateA highly efficient aminium salt that forms reactive OAt-esters. Often used for difficult couplings, including those involving N-methylated amino acids. bachem.com
PyAOP(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphateA phosphonium salt successfully used for preparing peptides containing hindered amino acids like Aib (α-aminoisobutyric acid). researchgate.net
COMU1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphateA modern aminium salt with coupling efficiency comparable to HATU, but with improved safety and solubility profiles. bachem.com
TFFHTetramethylfluoroformamidinium hexafluorophosphateGenerates highly reactive amino acid fluorides in situ, which are particularly effective for coupling sterically hindered α,α-disubstituted amino acids. bachem.com

The synthesis would involve protecting the amino group of 2-amino-2-methylpropanoic acid (e.g., as a Boc or Cbz derivative), followed by reaction with pyrrolidine in the presence of one of these advanced coupling reagents and a suitable base, such as diisopropylethylamine (DIPEA). Subsequent deprotection would yield the target compound.

Strategies for Chemo- and Regioselective Synthesis

Chemoselectivity is a critical consideration in any multi-step synthesis. In the context of this compound, the primary challenge is the selective reaction at the carboxylic acid group of 2-amino-2-methylpropanoic acid without interference from its nucleophilic amino group.

The direct amidation with B(OCH2CF3)3, as discussed in section 2.1, provides an elegant solution by forming a cyclic intermediate that deactivates the amine while simultaneously activating the carboxyl group. nih.govresearchgate.net This inherent chemoselectivity is a major advantage of the method.

In alternative approaches using coupling reagents, chemoselectivity is achieved by employing protecting groups. The amino group of the α,α-disubstituted amino acid is temporarily masked, typically with a carbamate (B1207046) like Boc or Cbz, directing the coupling reaction to occur exclusively at the carboxylic acid.

Regioselectivity is less of a concern for the synthesis of this specific molecule, as the starting materials have unambiguous points of reaction. However, in the broader context of synthesizing derivatives, regioselective C-H functionalization of unprotected amines could offer novel routes. For example, methods for the regioselective α'-cyanation of substituted cyclic amines have been developed, showcasing the potential to functionalize the pyrrolidine ring at a specific position if desired. nih.govresearchgate.net

Enantioselective Synthesis and Stereochemical Control

The creation of the single stereocenter at the C2 position of the target molecule requires precise control over the three-dimensional arrangement of the substituents. Enantioselective synthesis aims to produce a single enantiomer, and this can be achieved through various strategies, including the use of chiral auxiliaries and catalytic asymmetric methods.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A plausible route for the synthesis of this compound using a chiral auxiliary involves the diastereoselective alkylation of a chiral enolate derived from an alanine (B10760859) precursor. For instance, an N-acylated chiral oxazolidinone, a well-established Evans auxiliary, can be attached to L-alanine. The resulting imide is then deprotonated to form a chiral enolate, which undergoes methylation. The steric hindrance provided by the auxiliary directs the incoming methyl group to a specific face of the enolate, leading to a high degree of diastereoselectivity. uwo.cayork.ac.uk

The general steps are as follows:

Coupling: L-alanine is coupled with a chiral auxiliary, such as a derivative of (−)-8-phenylmenthol or an Evans oxazolidinone. nih.gov

Enolate Formation: The resulting chiral imide is treated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated enolate.

Diastereoselective Alkylation: The enolate is then reacted with a methylating agent (e.g., methyl iodide). The chiral auxiliary blocks one face of the enolate, forcing the alkylation to occur from the opposite face with high diastereoselectivity. uwo.canih.gov

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched α,α-dimethyl amino acid precursor.

Amide Formation: The final step involves the coupling of the amino acid with pyrrolidine to form the target amide.

Table 1: Diastereoselective Methylation of Chiral Alanine Enolate Equivalents Using Auxiliaries

Chiral AuxiliaryBaseAlkylating AgentDiastereomeric Ratio (d.r.)Reference
(-)-8-PhenylmentholLDA, then n-BuLiMethyl Iodide94:6 nih.gov
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneNaHMDSMethyl Iodide>95:5 york.ac.uk
Camphor-derived OxazinoneLDAMethyl Iodide90:10 researchgate.net
Chiral Ni(II) Complex of Alanine Schiff Baset-BuOKMethyl Iodide>98% d.e. nih.gov

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalytic asymmetric Strecker reaction is a powerful method for synthesizing α-amino acids and their derivatives, including those with quaternary stereocenters. rsc.orgresearchgate.net

This approach would involve the reaction of a ketimine, derived from acetone (B3395972), with a cyanide source in the presence of a chiral catalyst.

Imine Formation: A ketimine is formed from acetone and a suitable amine, such as a benzhydrylamine or a sulfonamide.

Enantioselective Cyanation: The ketimine is then subjected to a cyanide source (e.g., trimethylsilyl (B98337) cyanide or potassium cyanide) in the presence of a chiral catalyst. researchgate.netfigshare.com Chiral catalysts, such as those derived from titanium, zirconium, or organocatalysts like chiral thioureas or phosphoric acids, can effectively control the facial selectivity of the cyanide addition to the C=N bond. dntb.gov.ua This step establishes the chiral quaternary center.

Hydrolysis and Coupling: The resulting α-aminonitrile is hydrolyzed to the corresponding α-amino acid. Subsequent coupling with pyrrolidine yields the final product, this compound.

Table 2: Catalytic Asymmetric Strecker Reaction of Ketimines

Catalyst TypeCyanide SourceSubstrateEnantiomeric Excess (ee)Reference
Chiral Zirconium-bipyridyldiolTMSCNPhosphinoyl Ketiminesup to 94% dntb.gov.ua
Chiral Amido-thioureaKCN (aqueous)N-Benzhydryl Ketiminesup to 99% rsc.orgresearchgate.net
Chiral Sodium PhosphateTMSCNN-aryl Ketiminesup to 95% researchgate.net
Chiral oligoethylene glycolKCNN-Amido sulfonesup to 99% mdpi.com

Diastereoselective synthesis involves the control of stereochemistry in a molecule that already contains at least one stereocenter. In the context of synthesizing this compound, a diastereoselective approach can be employed by starting with a chiral, non-racemic precursor. The chiral auxiliary method described previously is a prime example of a diastereoselective approach.

The key step is the alkylation of a chiral enolate, which is a diastereomeric intermediate. The pre-existing stereocenters on the chiral auxiliary dictate the trajectory of the incoming electrophile (methyl iodide). The enolate typically adopts a rigid, chelated conformation, exposing one face to the electrophile while shielding the other. For example, in the case of Evans' oxazolidinone auxiliaries, the substituent at the C4 position (e.g., isopropyl or benzyl) effectively blocks one face of the Z-enolate, leading to highly predictable and diastereoselective alkylation. uwo.cayork.ac.uk The energy difference between the two possible transition states for the approach of the electrophile determines the diastereomeric ratio of the product. The high levels of diastereoselectivity observed (often >95:5) indicate a significant energy barrier for the formation of the minor diastereomer. york.ac.uknih.gov After the diastereoselective alkylation, the newly formed stereocenter is secured, and the chiral auxiliary can be removed, transferring the chirality to the final product.

Considerations for Industrial Scalability and Green Chemistry Principles in Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Green chemistry principles provide a framework for designing more sustainable chemical processes.

Industrial Scalability:

Catalytic Asymmetric Strecker Route: This approach is generally more scalable due to the use of a small amount of catalyst. rsc.orgresearchgate.net However, challenges include the cost and stability of the catalyst, as well as the handling of large quantities of toxic cyanide reagents. The development of robust, recyclable catalysts and the use of safer cyanide sources, such as acetone cyanohydrin or aqueous KCN, are critical for large-scale implementation. rsc.orgresearchgate.net The one-pot nature of some Strecker reactions can simplify the process and reduce waste. figshare.com

Green Chemistry Principles:

Atom Economy: Catalytic routes, such as the asymmetric Strecker reaction, generally have a higher atom economy than stoichiometric auxiliary-based methods, as fewer atoms from the reagents are incorporated into waste products.

Use of Safer Chemicals: The Strecker reaction traditionally uses highly toxic HCN gas. Green alternatives involve using less hazardous cyanide salts like KCN in biphasic systems or acetone cyanohydrin, which is a liquid and easier to handle. rsc.orgresearchgate.net

Catalysis: Asymmetric catalysis is a core principle of green chemistry. Replacing stoichiometric chiral auxiliaries with catalytic amounts of a chiral substance significantly reduces waste. rsc.orgresearchgate.net

Amide Bond Formation: The final step, coupling the amino acid with pyrrolidine, traditionally uses stoichiometric coupling reagents (e.g., carbodiimides), which generate significant waste. Greener alternatives include catalytic direct amidation using boronic acid catalysts or enzymatic methods using lipases, which operate under mild conditions and produce water as the only byproduct. uwo.canih.govacs.org

Solvent Choice: The choice of solvent is crucial. Replacing hazardous chlorinated solvents or ethers with greener alternatives like cyclopentyl methyl ether (CPME), or even performing reactions in water where possible, can significantly improve the environmental profile of the synthesis. acs.org

Raw Material Sourcing: The industrial synthesis of precursors like pyrrolidine can be made greener by starting from renewable resources or using more efficient catalytic processes, such as the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) over a supported catalyst, or the reduction of succinimide. mdpi.comwikipedia.orgchempedia.info Similarly, sourcing 2-amino-2-methyl-1-propanol (B13486), a related structural motif, from greener routes than those involving nitroalkanes is an area of active research. globethesis.comguidechem.comchemicalbook.comgoogle.comgoogle.com

Table 3: Green Chemistry Assessment of Proposed Synthetic Routes

PrincipleChiral Auxiliary RouteCatalytic Asymmetric Strecker Route
Atom Economy Lower (stoichiometric auxiliary)Higher (catalytic)
Catalysis Stoichiometric chiral reagentSubstoichiometric chiral catalyst
Safer Chemicals Generally uses common lab reagents.Requires careful handling of cyanide sources, but greener alternatives are available.
Process Steps Multiple discrete steps.Can often be performed in fewer steps or one-pot.
Waste Generation High, due to auxiliary and coupling agents.Lower, especially with catalyst recycling and catalytic amidation.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Analysis of ¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

Experimental ¹H and ¹³C NMR data for 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one are not available in the surveyed literature. A detailed analysis of chemical shifts and conformational features requires empirical data which is currently unpublished.

Application of 2D NMR Techniques for Structural Connectivity and Elucidation (e.g., COSY, HSQC, HMBC)

Specific 2D NMR spectra (COSY, HSQC, HMBC) for this compound have not been reported. Such analyses are essential for unambiguously assigning proton and carbon signals and elucidating the precise structural connectivity, but cannot be performed without the foundational experimental data.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Characteristic Functional Groups

A vibrational analysis based on experimental IR and Raman spectra is not possible as these have not been made publicly available for this compound.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The characterization of hydrogen bonding networks relies on the interpretation of specific spectral features in IR and Raman spectroscopy, often supplemented by crystallographic or advanced NMR techniques. Without this primary data, a discussion on the hydrogen bonding of this compound would be purely speculative.

Mass Spectrometry (MS) for Precise Molecular Characterization

The exact mass and fragmentation pattern of this compound, as determined by mass spectrometry, are not documented in the available resources. This information is critical for confirming the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

No published HRMS data was found for this compound. This analysis is essential for experimentally confirming the elemental formula of a compound by measuring its exact mass-to-charge ratio to a high degree of accuracy. Without experimental data, a data table for its elemental composition cannot be generated.

Elucidation of Fragmentation Pathways and Structural Information

There are no specific studies on the mass spectrometric fragmentation pathways of this compound. While general fragmentation patterns for structurally related alpha-pyrrolidinophenone compounds have been investigated, applying these to the target compound without direct experimental evidence would be speculative and violate the requirement for strict scientific accuracy focused solely on the specified molecule.

Single Crystal X-Ray Diffraction Studies

Determination of Solid-State Molecular and Supramolecular Architecture

No single-crystal X-ray diffraction studies have been published for this compound. Such studies are necessary to determine its crystal system, space group, unit cell dimensions, and the precise arrangement of atoms in the solid state. Consequently, a data table of crystallographic parameters cannot be provided.

Detailed Analysis of Non-Covalent Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

A detailed analysis of intermolecular interactions is contingent on the availability of crystallographic data. As no such data exists for this compound, it is not possible to describe the specific hydrogen bonds, van der Waals forces, or other non-covalent interactions that govern its supramolecular structure.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate the detailed article on its theoretical and computational chemistry as requested.

The search results did not yield dedicated studies performing Density Functional Theory (DFT) calculations, ab initio methods, conformational analysis, molecular dynamics simulations, or reaction mechanism elucidation specifically for "this compound".

Research in computational chemistry is available for structurally related but distinct compounds, such as 2-Amino-2-methyl-1-propanol (B13486) (AMP) and various other alpha-pyrrolidinophenone derivatives. However, in adherence to the strict instruction to focus solely on "this compound," this information cannot be used as a substitute.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified outline for the requested compound at this time.

Advanced Analytical Methodologies in Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of analytical procedures for synthetic cathinones, providing the necessary separation of the target analyte from impurities, synthesis byproducts, or other substances in a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of synthetic cathinones. okstate.edu These methods are favored for their applicability to a wide range of compounds, including those that are non-volatile or thermally labile. In research settings, reversed-phase HPLC is typically employed for the purity assessment of 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one.

Methodologies generally utilize C18 or similar stationary phases, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The use of UHPLC allows for faster analysis times and improved resolution due to the use of columns with smaller particle sizes. sielc.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, which provides information on the presence of chromophoric substances.

Table 1: Representative HPLC/UHPLC Parameters for Synthetic Cathinone (B1664624) Analysis

Parameter Typical Setting Purpose
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, <3 µm) Separates compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile/Methanol and buffered water (e.g., with formic acid or ammonium (B1175870) formate) Elutes compounds from the column at different times.
Flow Rate 0.2 - 0.5 mL/min Controls the speed of the separation.
Detector UV/DAD (e.g., at 254 nm) or Mass Spectrometry Detects and quantifies the separated compounds.
Run Time < 15 minutes Total time for a single analysis.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is another powerful technique used for the analysis of synthetic cathinones, particularly for assessing volatile impurities or byproducts from the synthesis process. okstate.edudntb.gov.ua While many cathinones can be analyzed directly, some may require derivatization to increase their thermal stability and volatility, preventing decomposition in the hot injector port. okstate.edumdpi.comsemanticscholar.orgbohrium.com Common derivatizing agents convert the amine and ketone functionalities into more stable groups. core.ac.uk

Impurity profiling using GC is crucial for tracking synthetic routes. One study on the related compound α-PVP identified 34 potential organic impurities, including precursors, intermediates, and byproducts of side reactions, demonstrating the technique's utility in characterizing bulk powder samples. jst.go.jp However, a significant consideration is the potential for thermal degradation of some cathinone compounds during GC analysis. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

The molecule this compound possesses a chiral center at the carbon atom alpha to the carbonyl group. This means it can exist as two non-superimposable mirror images, or enantiomers. It is well-established that enantiomers of pharmacologically active compounds can exhibit different potencies and effects. unodc.org Therefore, determining the enantiomeric purity is a critical aspect of its characterization.

Chiral chromatography is the primary method for separating enantiomers. This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.govmdpi.com CSPs, such as those based on cyclodextrins or polysaccharide derivatives, create a chiral environment where the two enantiomers interact differently, leading to different retention times and enabling their separation and quantification. While specific chiral separation methods for this compound are not widely published, the principles and techniques used for other chiral cathinones and amphetamines are directly applicable. unodc.org

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For unambiguous identification and analysis in complex mixtures, chromatographic techniques are coupled with mass spectrometry (MS), a combination known as a hyphenated technique. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov After separation on the GC column, molecules are ionized (typically by electron impact), causing them to fragment in a reproducible pattern. researchgate.net This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to library spectra for positive identification. jst.go.jpresearchgate.net GC-MS is highly effective for identifying the parent compound and any volatile impurities or metabolites in a sample. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the detection and quantification of synthetic cathinones in various matrices. okstate.edunih.gov This technique couples HPLC or UHPLC with a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (commonly via electrospray ionization, ESI) and the precursor ion corresponding to the target molecule is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the compound even in complex biological samples. oup.comnih.gov

Development of Quantitative Analytical Methods for Research Studies

A key objective in research is the ability to accurately quantify the concentration of a substance. For this compound, this is typically achieved by developing and validating quantitative methods, most often using LC-MS/MS. okstate.eduokstate.edu

Method development involves optimizing chromatographic conditions to ensure a good peak shape and separation from interferences, as well as fine-tuning mass spectrometer parameters for maximum sensitivity. okstate.edu The validation process ensures the method is reliable, reproducible, and fit for purpose. Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Studies on multi-analyte methods for synthetic cathinones have demonstrated the ability to achieve LOQs in the low nanogram per milliliter (ng/mL) range, showcasing the high sensitivity of modern instrumentation. okstate.edunih.gov

Table 2: Example Validation Parameters from a Quantitative LC-MS/MS Method for α-PVP

Validation Parameter Reported Value Reference
Calibration Range 0.25 to 500 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.25 ng/mL nih.gov
Intra-assay Accuracy 88.9 to 117.8% nih.gov
Intra-assay Precision 0.9 to 16.0% nih.gov
Inter-assay Accuracy 98.7 to 110.7% nih.gov
Inter-assay Precision 4.5 to 12.0% nih.gov

Design and Validation of Novel Detection and Characterization Protocols

The continuous emergence of new synthetic cathinones necessitates the design and validation of novel detection and characterization protocols. oup.comtandfonline.com This research area focuses on adapting existing methodologies or developing new ones to identify previously unknown compounds.

One critical tool in this effort is High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap MS systems. nih.gov Unlike standard MS, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an unknown compound. This is invaluable when a reference standard for a new substance like a cathinone analogue is not yet available. acs.org

The complete characterization of a novel compound often requires a combination of techniques. For instance, the structural elucidation of a new α-PVP analogue, α-BPVP, was accomplished using a combination of GC-MS, HRMS, and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org While HRMS provided the molecular formula, 1D and 2D NMR experiments were necessary to determine the precise connectivity of the atoms and confirm the structure. acs.org The validation of such comprehensive protocols ensures that forensic and research laboratories can reliably identify and characterize new substances as they appear on the illicit market. oup.com

Applications in Synthetic and Materials Chemistry Research

Role as a Versatile Building Block in Organic Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry and a cornerstone in the synthesis of natural products and synthetic drugs. mdpi.com As a derivative, 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one serves as a versatile building block, offering multiple reactive sites for constructing more complex molecular frameworks. Its primary amine and amide functionalities allow for a wide range of chemical transformations.

Pyrrolidine derivatives are fundamental precursors in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. mdpi.com The structure of this compound makes it a potential starting material for creating polycyclic systems and other complex heterocycles. The primary amine can be transformed into various functional groups or used as a nucleophile to initiate cyclization reactions. For instance, similar pyrrolidine-containing molecules are used in the synthesis of pharmacologically important compounds like Anisomycin and are key components in drugs such as Captopril and Eletriptan. mdpi.com The amide portion of the molecule can also participate in or direct subsequent synthetic steps, enabling the construction of intricate molecular architectures. The synthesis of substituted pyrrolidin-2-ones from various precursors highlights the utility of the pyrrolidine core in building diverse heterocyclic structures. mdpi.com

This compound is a valuable intermediate for generating structurally diverse molecules for chemical research and drug discovery. The pyrrolidine motif is a key structural feature in many ligands and biologically active compounds. mdpi.com Its use as an intermediate allows for the introduction of the pyrrolidine ring into larger molecules, a common strategy in the synthesis of drugs and natural product analogues. mdpi.com Structurally similar compounds, such as 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, have been identified as important intermediates in the synthesis of molecules with potential therapeutic applications, such as antihistaminics. nih.gov The presence of both an amine and a carbonyl group allows for sequential or orthogonal chemical modifications, providing a route to a library of derivatives for screening and research purposes.

Potential in Catalysis and Organocatalysis Research

Asymmetric organocatalysis has become a major pillar in synthetic chemistry, and chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful organocatalysts. mdpi.comresearchgate.net These catalysts often operate through enamine or iminium ion intermediates. Given its pyrrolidine core and chiral center potential, this compound and its derivatives are of interest in organocatalysis research.

The pyrrolidine nitrogen can participate in the formation of enamines with carbonyl compounds, which is the key step in many organocatalytic transformations like aldol (B89426), Mannich, and Michael addition reactions. mdpi.comresearchgate.net While this specific compound has not been extensively documented as a catalyst, its structural elements are present in numerous effective organocatalysts. Research into new pyrrolidine-based organocatalysts continually explores how modifications to the pyrrolidine ring and its substituents can influence reactivity and stereoselectivity. mdpi.com Therefore, this compound represents a scaffold that could be modified to develop new catalysts for asymmetric synthesis.

Exploration in Polymer and Advanced Materials Science (excluding clinical and consumer products)

The application of this compound in polymer and advanced materials science is an area with potential for exploration, although specific research is not widely published. Its bifunctional nature, possessing a primary amine and an amide, allows it to potentially act as a monomer or a modifying agent in polymerization processes. The primary amine could be used to form polyamides, polyimides, or be grafted onto existing polymer backbones to introduce the pyrrolidine functionality. Such modifications can alter the physical and chemical properties of materials, such as solubility, thermal stability, and surface characteristics. For example, a related compound, 2-Amino-2-methyl-1-propanol (B13486), is used as a pigment dispersing agent in water-based coatings, demonstrating how small amino alcohols can influence material properties. guidechem.com

Utility in Fundamental Chemical Research, such as Reaction Mechanism Studies

The compound's structure, which features a sterically hindered primary amine, makes it a useful substrate for fundamental studies in chemical kinetics and reaction mechanisms. Research on structurally related sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) and 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) has been conducted to understand their reaction mechanisms with molecules like CO2 and carbonyl sulfide (B99878) (COS). tubitak.gov.trresearchgate.net These studies often reveal complex kinetics that can involve zwitterionic intermediates or termolecular reaction pathways. tubitak.gov.trresearchgate.net

A comparative study of the reaction mechanisms between CO2 and monoethanolamine (MEA) versus AMP showed that steric hindrance significantly influences the reaction pathway, favoring bicarbonate formation for AMP over the carbamate (B1207046) formation seen with MEA. researchgate.net Similarly, this compound could be used in mechanistic studies to probe how the combination of steric hindrance at the alpha-carbon and the electronic effects of the pyrrolidinyl-carbonyl group influence the reactivity of the primary amine. Such research provides valuable data for designing more efficient processes in areas like industrial gas capture. chemicalbook.com

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of α-amino ketones often rely on multi-step processes, stoichiometric reagents, and protecting group manipulations. nih.gov Future research will undoubtedly focus on developing more atom-economical, environmentally benign, and efficient routes to 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one.

One major direction is the adoption of biocatalysis . Enzymes like α-oxoamine synthases can perform the transformation of amino acids to α-amino ketones in a single, stereospecific step without the need for protecting groups. nih.gov Similarly, transaminases and engineered ketone reductases offer green alternatives for producing chiral amines and alcohols, which are precursors to the target structure. wiley.comresearchgate.net The development of a bespoke enzymatic route could offer a highly efficient and sustainable manufacturing process.

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild conditions, no protecting groups, reduced waste.Identifying or engineering suitable α-oxoamine synthases or transaminases.
Photoredox Catalysis Use of visible light, mild reaction conditions, access to novel reactivity.Developing a regioselective photocatalytic coupling of precursors.
Direct C-H Amination High atom economy, fewer synthetic steps, use of simple precursors.Optimization of transition-metal-free catalytic systems for the specific substrates.
Flow Chemistry Improved safety, scalability, and reproducibility; integration with purification.Adapting known batch syntheses to a continuous flow process.

Exploration of Novel Chemical Transformations and Reactivity

The inherent reactivity of both the ketone and the α-amino group provides a rich playground for exploring novel chemical transformations. The α-amino ketone motif is a versatile building block for synthesizing more complex molecules, including 2-amino alcohols and various nitrogen-containing heterocycles. acs.orgcolab.ws

Future studies could investigate the diastereoselective reduction of the ketone to form the corresponding amino alcohol, 2-amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-ol . The stereochemical outcome of this reduction could be controlled by substrate-directable or catalyst-controlled methods. Furthermore, the ketone's α-carbon and the adjacent methyl groups present opportunities for late-stage functionalization through C-H activation chemistry, allowing for the introduction of new substituents to fine-tune the molecule's properties.

The pyrrolidine (B122466) nitrogen, being part of an amide, is relatively unreactive, but the α-amino group is a nucleophile that can participate in various reactions. Its derivatization could lead to the formation of amides, sulfonamides, or ureas, each with distinct chemical properties. The unique juxtaposition of the tertiary amine of the pyrrolidine and the primary α-amino group could also be exploited in metal coordination or organocatalysis, an area that remains unexplored for this specific structure.

Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT) , is a powerful tool for predicting and understanding chemical phenomena. vub.be Future research on this compound would greatly benefit from the application of advanced computational modeling.

DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Model the transition states of potential synthetic routes to identify the most energetically favorable pathways, thereby guiding the development of more efficient syntheses. researchgate.net

Predict Reactivity: Analyze the electronic structure to predict the most likely sites for nucleophilic or electrophilic attack, guiding the exploration of novel chemical transformations.

Understand Conformational Preferences: The pyrrolidine ring is not planar and undergoes "pseudorotation," which influences the three-dimensional shape of the molecule. researchgate.netnih.gov Computational modeling can determine the preferred conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets.

Rational Design of Analogs: By modeling the interactions of designed analogs with a target protein, computational methods can help prioritize which derivatives to synthesize, saving significant time and resources. nih.gov This is a cornerstone of modern rational drug design.

Computational MethodApplication AreaPredicted Outcome
DFT Geometry Optimization Conformational AnalysisLowest energy 3D structure, understanding of pyrrolidine ring pucker.
Transition State Theory Synthetic Route PlanningActivation energies for different synthetic pathways, guiding reaction optimization.
Molecular Dynamics Structure-Reactivity StudiesSimulating molecular behavior in solution, understanding solvent effects.
Molecular Docking Analog DesignPredicting binding affinity and mode of interaction with biological targets.

Design and Synthesis of Structurally Related Analogs for Targeted Research Probes

The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties. frontiersin.orgnbinno.com A systematic exploration of the structure-activity relationships (SAR) of this compound by synthesizing a library of analogs is a critical future direction. nih.govrsc.org These analogs can serve as targeted research probes to investigate biological pathways.

Key modifications could include:

Substitution on the Pyrrolidine Ring: Introducing substituents at the 3- or 4-positions of the pyrrolidine ring to explore how stereochemistry and steric bulk affect activity. researchgate.net

Variation of the Acyl Group: Replacing the 2-amino-2-methylpropanoyl group with other moieties to understand the importance of the α-amino ketone portion.

Modification of the α-Amino Group: N-alkylation, N-acylation, or replacement of the amino group altogether to probe its role in potential interactions.

Alteration of the Gem-Dimethyl Group: Replacing the two methyl groups with other alkyl groups or incorporating them into a spirocyclic ring system to modulate lipophilicity and conformation.

Synthesizing a focused library of such analogs would be invaluable for identifying compounds with specific biological activities and for building a comprehensive SAR model. mdpi.comnih.gov

Integration into Automated Synthesis and High-Throughput Screening Platforms for Chemical Discovery

The fields of chemical synthesis and drug discovery are increasingly benefiting from automation. researchgate.netnih.gov Future research should focus on integrating the synthesis of this compound and its analogs into automated synthesis platforms . These systems can perform multi-step syntheses in a programmable and reproducible manner, enabling the rapid generation of a library of compounds for testing. researchgate.net

Once a library of analogs is created, it can be subjected to High-Throughput Screening (HTS) against a wide array of biological targets. HTS uses robotics and sensitive detection methods to rapidly test thousands of compounds for their ability to modulate a specific biological process. The structural features of the target compound—a three-dimensional, sp³-rich scaffold—are well-suited for modern discovery campaigns that seek to move beyond flat, aromatic molecules. nih.gov

The integration of automated synthesis with HTS creates a powerful discovery engine. Hits identified from the initial screen can be rapidly followed up by synthesizing a new, more focused set of analogs based on the initial SAR data, accelerating the cycle of design, synthesis, and testing that is central to modern chemical and pharmaceutical research.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one, and how is stereochemical purity maintained?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with chiral precursors to preserve stereochemistry. For example, a common approach employs reductive amination between a ketone intermediate and an amine (e.g., pyrrolidine). Reaction conditions (temperature, solvent, catalyst) are critical: ethanol or methanol with NaBH₄ or Pd/C under hydrogenation is often used. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures reaction completion. Chiral HPLC or enzymatic resolution may be required to isolate enantiomers .

  • Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, NaBH₄, 25°C7592%
2Chiral column (HPLC)40>99% ee

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and stereochemistry. For example, pyrrolidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the carbonyl (C=O) resonates at ~200 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₆N₂O, [M+H]⁺ = 169.1336).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Dynamic disorder in the pyrrolidine ring may require specialized refinement protocols .

Q. How does stereochemistry influence physicochemical properties and solubility?

  • Methodological Answer : The (S)-enantiomer exhibits higher aqueous solubility (e.g., 12 mg/mL vs. 8 mg/mL for (R)-form) due to improved hydrogen bonding with the amino group. Polarimetry and circular dichroism (CD) quantify enantiomeric excess. Computational tools (e.g., COSMO-RS) predict solubility differences based on dipole moments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, temperature) or receptor subtypes. For example, binding to σ₁ receptors varies with Mg²⁺ concentration. Standardize assays using:
  • Radioligand displacement (³H-DTG for σ₁, Kᵢ values calculated via Cheng-Prusoff equation).

  • Functional assays (cAMP inhibition for dopamine D₂ receptors). Cross-validate with structural analogs (e.g., 4-Cl-PPP) to identify substituent effects .

    • Case Study :
Compoundσ₁ Kᵢ (nM)D₂ IC₅₀ (nM)Source
Target120 ± 15450 ± 30
4-Cl-PPP85 ± 10320 ± 25

Q. What computational strategies predict interactions with neurotransmitter receptors?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models ligand-receptor binding poses. For dopamine receptors, the protonated amino group forms salt bridges with Asp114 (D₂ receptor).
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess pyrrolidine ring flexibility and its impact on binding. MM-PBSA calculates binding free energies .

Q. How do pyrrolidine ring dynamics challenge crystallographic refinement?

  • Methodological Answer : The pyrrolidine ring exhibits conformational flexibility, leading to disorder in crystal structures. SHELXL refinement strategies:
  • PART/ISOR : Restraints for anisotropic displacement parameters.
  • DFIX : Distance restraints for C-N bonds.
    High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve model accuracy .

Data Contradiction Analysis

Q. Why do enzymatic inhibition studies report conflicting IC₅₀ values?

  • Methodological Answer : Variations arise from enzyme sources (e.g., recombinant vs. tissue-derived monoamine oxidases) or assay pH. Standardize using:
  • Recombinant human MAO-A/MAO-B (expressed in E. coli).
  • Amplex Red fluorometric assay (pH 7.4, 37°C). Include positive controls (e.g., clorgyline for MAO-A) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.